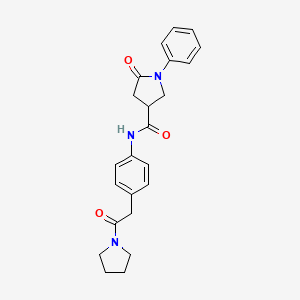

5-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-1-phenylpyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

5-oxo-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-1-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c27-21(25-12-4-5-13-25)14-17-8-10-19(11-9-17)24-23(29)18-15-22(28)26(16-18)20-6-2-1-3-7-20/h1-3,6-11,18H,4-5,12-16H2,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPSWBGDKKTBQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions.

Starting Materials: : The synthesis starts with commercially available starting materials such as pyrrolidine and phenyl derivatives.

Formation of Pyrrolidinyl Intermediate: : A key intermediate, 2-oxo-2-(pyrrolidin-1-yl)ethyl, is formed through a nucleophilic addition reaction.

Condensation Reaction: : This intermediate undergoes a condensation reaction with 4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl to form the core structure.

Cyclization and Functional Group Introduction: : Subsequent cyclization reactions and introduction of oxo groups result in the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using optimized conditions to ensure high yield and purity. Key factors include:

Catalysts: : Utilizing specific catalysts to enhance reaction rates.

Temperature Control: : Precise temperature control to avoid side reactions.

Purification: : Advanced purification techniques such as chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide, forming various oxo derivatives.

Reduction: : Reduction reactions, facilitated by agents like sodium borohydride, can convert oxo groups to hydroxyl groups.

Substitution: : It can undergo nucleophilic substitution reactions, where different nucleophiles replace existing groups.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Solvents: : Common solvents include methanol, dichloromethane, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation typically yields higher oxo derivatives, while reduction produces alcohols. Substitution reactions yield various substituted derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 5-oxopyrrolidine exhibit significant anticancer activity. For instance, studies have demonstrated that certain compounds in this class show potent effects against A549 human lung adenocarcinoma cells. In vitro assays revealed that these compounds can induce cytotoxicity comparable to established chemotherapeutics like cisplatin .

Case Study: Anticancer Activity Evaluation

In an experimental study, various 5-oxopyrrolidine derivatives were tested for their ability to inhibit cancer cell proliferation. The results highlighted that some compounds led to a reduction in cell viability by over 70% at concentrations as low as 100 µM, indicating their potential as effective anticancer agents .

Antimicrobial Activity

Another significant application of this compound is its antimicrobial properties. Studies have shown that certain derivatives exhibit selective activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. This is particularly crucial given the rising incidence of antibiotic resistance .

Case Study: Antimicrobial Efficacy

In a comparative study, several derivatives were screened against common pathogens. Notably, compounds demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential for developing new antibiotics based on this scaffold .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of 5-oxopyrrolidine derivatives. Modifications to the pyrrolidine ring and the introduction of various substituents have been shown to significantly influence biological activity.

| Modification | Effect on Activity |

|---|---|

| Substituents on phenyl ring | Enhanced anticancer potency |

| Variations in the pyrrolidine structure | Altered antimicrobial spectrum |

| Amide vs. ester linkages | Differences in solubility and bioavailability |

Mechanism of Action

The mechanism of action of 5-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-1-phenylpyrrolidine-3-carboxamide involves interaction with specific molecular targets.

Molecular Targets: : It may interact with enzymes or receptors, particularly those with affinity for pyrrolidinyl and phenyl groups.

Pathways Involved: : The compound can modulate biochemical pathways, leading to various biological effects such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrrolidinecarboxamide Backbones

Compound 1 : 1-(4-Methoxyphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (CAS: 309734-04-1)

- Structural Differences :

- Replaces the 4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl group with a 4-methoxyphenyl substituent.

- The carboxamide nitrogen is linked to a 4-methyl-2-pyridinyl group instead of a phenyl ring.

- Functional Implications: The methoxy group may enhance solubility compared to the hydrophobic pyrrolidinyl-ketone chain in the target compound. The pyridinyl substituent could alter binding affinity in kinase inhibition (e.g., glycogen synthase kinase-3 beta, as noted in ) .

Compound 2 : 5-oxo-1-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-3-pyrrolidinecarboxamide (CAS: 909511-28-0)

- Structural Differences: Substitutes the 2-oxo-2-(pyrrolidin-1-yl)ethyl chain with a tetrahydrofuran (THF)-methylamino carbonyl group.

- Molecular weight (407.462 g/mol) is lower than the target compound’s estimated weight (~450 g/mol), suggesting differences in bioavailability .

Compounds with Heterocyclic Substituents

Compound 3 : 5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS: 338977-82-5)

- Structural Differences :

- Replaces the pyrrolidine core with a pyridine ring.

- Incorporates halogenated (Cl, F) and trifluoromethyl groups.

- Functional Implications :

- The electron-withdrawing trifluoromethyl group may increase metabolic stability compared to the target compound’s pyrrolidinyl-ketone chain.

- Pyridine-based derivatives often exhibit enhanced aromatic stacking interactions in enzyme binding pockets .

Biological Activity

5-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-1-phenylpyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential anticancer and antimicrobial activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key properties include:

- Molecular Weight : 365.41 g/mol

- CAS Number : Not specifically listed but related compounds have CAS numbers indicating their classification.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The synthetic route often includes:

- Formation of the pyrrolidine ring.

- Introduction of the phenyl and carboxamide functionalities.

- Purification through crystallization or chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including those similar to our compound. For instance, a study evaluating various derivatives against A549 human lung adenocarcinoma cells showed that some derivatives significantly reduced cell viability compared to controls like cisplatin .

Table 1: Anticancer Activity of Related Compounds

Antimicrobial Activity

The antimicrobial properties of 5-oxopyrrolidine derivatives have also been explored. Compounds were tested against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. Some derivatives exhibited promising activity, suggesting potential for development as new antibacterial agents .

Table 2: Antimicrobial Activity Results

The proposed mechanisms for the biological activity of these compounds include:

- Inhibition of DNA Synthesis : Some derivatives may interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.

- Disruption of Membrane Integrity : Antimicrobial activity may stem from the ability to disrupt bacterial cell membranes, leading to cell lysis.

- Targeting Specific Enzymes : Certain compounds may act as inhibitors for enzymes critical in cancer metabolism or bacterial resistance mechanisms.

Case Studies

A notable case study involved the evaluation of a related compound in a preclinical model for lung cancer treatment. The study demonstrated a significant reduction in tumor growth when treated with the compound, alongside minimal toxicity to normal tissues .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

Answer:

Synthesis optimization requires precise control of reaction parameters:

- Temperature and solvent selection (e.g., dimethyl sulfoxide or methanol) significantly impact reaction kinetics and byproduct formation .

- Catalyst choice (acid/base catalysts) enhances reaction efficiency, as seen in analogous pyrrolidine derivatives .

- Purification methods (e.g., column chromatography, recrystallization) are critical for isolating the target compound from intermediates or side products. For example, yields exceeding 80% were achieved in related syntheses through iterative solvent optimization .

Advanced: How can computational chemistry methods predict biological interactions of this compound?

Answer:

- Molecular docking simulations model interactions between the compound’s 3D conformation (determined via DFT calculations) and target receptors, such as enzymes or GPCRs .

- Quantum chemical calculations (e.g., HOMO-LUMO analysis) predict electronic properties influencing binding affinity, as demonstrated for similar vasopressin receptor antagonists .

- MD simulations assess stability of ligand-receptor complexes over time, aiding in rational drug design .

Basic: What analytical techniques are most effective for characterizing structural integrity and purity post-synthesis?

Answer:

- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and functional group presence, with distinct peaks for pyrrolidine carbonyls (~170 ppm) and aromatic protons .

- LC-MS monitors reaction progress and detects impurities at trace levels (<0.5%) .

- FT-IR validates amide bond formation (C=O stretch at ~1650 cm⁻¹) and ketone groups (~1720 cm⁻¹) .

Advanced: What strategies resolve contradictions in biological activity data across experimental models?

Answer:

- Dose-response profiling across cell lines (e.g., HEK293 vs. CHO) identifies model-specific receptor expression or metabolic differences, as seen in V1b antagonist studies .

- Pharmacokinetic studies (e.g., plasma protein binding, metabolic stability) clarify discrepancies between in vitro potency and in vivo efficacy .

- Structural-activity comparisons with analogs (e.g., fluorophenyl vs. chlorobenzyl substituents) isolate substituent effects on bioactivity .

Advanced: How do pyrrolidine ring substituent modifications influence pharmacological profiles?

Answer:

- Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility, as observed in indole-containing derivatives .

- Hydrophilic substituents (e.g., -OH) improve water solubility but can decrease blood-brain barrier penetration, critical for CNS-targeted agents .

- Steric bulk (e.g., tert-butyl groups) modulates receptor binding specificity, as shown in pyrimidine-based analogs .

Advanced: What experimental design approaches minimize variability in bioactivity assessments?

Answer:

- Factorial design (e.g., Taguchi methods) optimizes assay conditions (pH, temperature) while minimizing experimental runs .

- Positive/negative controls (e.g., reference inhibitors) normalize inter-assay variability, as applied in corticotropin secretion studies .

- High-throughput screening with automated liquid handling reduces human error in IC₅₀ determinations .

Basic: What common side reactions occur during synthesis, and how are they mitigated?

Answer:

- Oxidation of pyrrolidine ketones : Controlled inert atmospheres (N₂/Ar) prevent undesired oxidation .

- Amide bond hydrolysis : Anhydrous solvents (e.g., THF) and low reaction temperatures (<0°C) suppress hydrolysis .

- Byproduct formation : Stepwise purification (e.g., aqueous workup followed by chromatography) isolates the target compound from dimeric or cyclized byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.